molecular formula C12H17NO B565265 1-Benzyl-4-piperidinol-3,3,5,5-d4 CAS No. 88227-11-6

1-Benzyl-4-piperidinol-3,3,5,5-d4

Cat. No. B565265
CAS RN: 88227-11-6
M. Wt: 195.298
InChI Key: BPPZXJZYCOETDA-KXGHAPEVSA-N
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Description

1-Benzyl-4-piperidinol-3,3,5,5-d4 is a labeled substituted piperidine . It is used as a pesticide . The compound has a molecular weight of 195.29 and a molecular formula of C12H13D4NO .


Molecular Structure Analysis

The molecular structure of 1-Benzyl-4-piperidinol-3,3,5,5-d4 is represented by the SMILES string: [2H]C1 ( [2H])CN (CC2=CC=CC=C2)CC ( [2H]) ( [2H])C1O .

Scientific Research Applications

Anti-Acetylcholinesterase Activity

A notable application of 1-benzyl-4-piperidinol derivatives is in the field of anti-acetylcholinesterase (anti-AChE) activity. Studies have shown that certain derivatives, such as 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine, demonstrate potent anti-AChE activity. These compounds can potentially be developed as antidementia agents (Sugimoto et al., 1990).

Sigma1 Receptor-Like Sites Binding

Research has also identified the binding of certain 1-benzyl-4-piperidinol derivatives to sigma1 receptor-like sites in human cerebellum and neuroblastoma cells. This highlights their significance in pharmacological research, particularly in understanding the mechanisms of receptor interactions (Helmeste et al., 1999).

Molecular Structure and Spectroscopic Studies

Comprehensive spectroscopic investigations (FT-IR, FT-Raman, UV-Vis, and NMR) of 1-Benzyl-4-(N-Boc-amino)piperidine have provided valuable insights into its molecular structure and properties. These studies are crucial for understanding the chemical reactivity and potential applications of such compounds in various scientific domains (Janani et al., 2020).

Synthesis and Structure-Activity Relationships

Further research into the synthesis and structure-activity relationships (SAR) of 1-benzyl-4-piperidinol derivatives has led to the development of compounds with enhanced anti-AChE activity. These studies are pivotal in drug discovery and the development of new therapeutics (Sugimoto et al., 1992).

Potential in Corrosion Inhibition

1-Benzyl-4-piperidinol derivatives have also been studied for their potential as corrosion inhibitors on iron surfaces. This application is crucial in materials science and engineering, providing insights into the development of more efficient and environmentally friendly corrosion inhibitors (Belghiti et al., 2018).

properties

IUPAC Name

1-benzyl-3,3,5,5-tetradeuteriopiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c14-12-6-8-13(9-7-12)10-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2/i6D2,7D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPPZXJZYCOETDA-KXGHAPEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CN(CC(C1O)([2H])[2H])CC2=CC=CC=C2)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60676240
Record name 1-Benzyl(3,3,5,5-~2~H_4_)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-4-piperidinol-3,3,5,5-d4

CAS RN

88227-11-6
Record name 1-Benzyl(3,3,5,5-~2~H_4_)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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